![molecular formula C14H11Cl2N5 B8705031 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8705031.png)
6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring and an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.
Azetidine Formation: The azetidine moiety is introduced through a cyclization reaction involving suitable starting materials.
Benzimidazole Ring Formation: The final step involves the formation of the benzimidazole ring by reacting the intermediate compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Cyclization Reactions: The azetidine and benzimidazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.
Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole include:
2-chloropyrimidine: A precursor in the synthesis of the compound.
Benzimidazole derivatives:
Azetidine derivatives: Compounds containing the azetidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H11Cl2N5 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11Cl2N5/c15-9-1-2-10-11(5-9)19-13(18-10)8-6-21(7-8)12-3-4-17-14(16)20-12/h1-5,8H,6-7H2,(H,18,19) |
Clave InChI |
RBPUFTXXJWYYER-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC(=NC=C2)Cl)C3=NC4=C(N3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


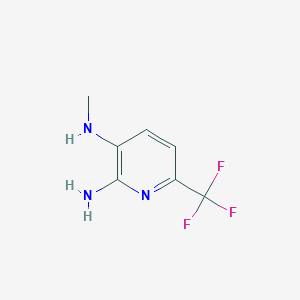
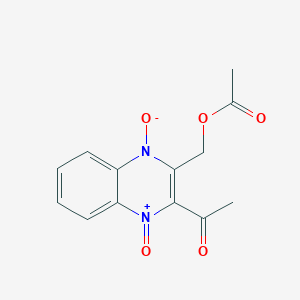
![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)
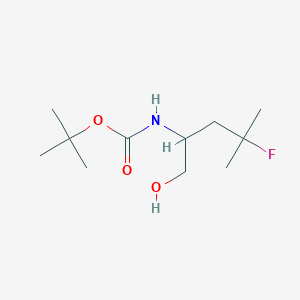


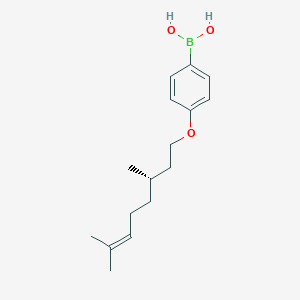

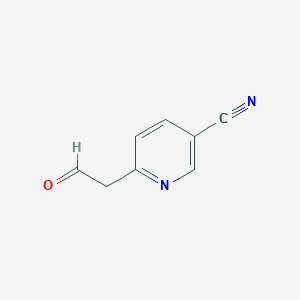
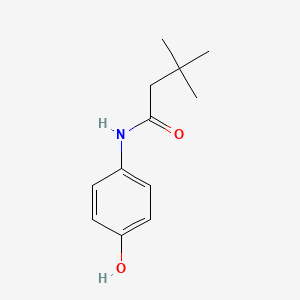

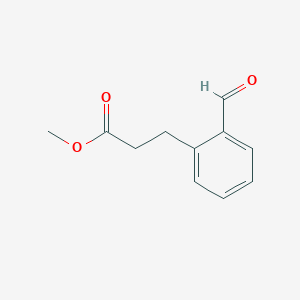
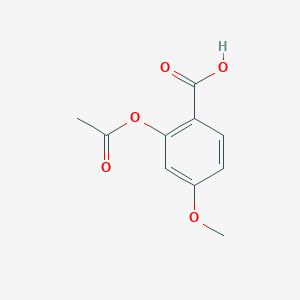
![2-Cyclohexen-1-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8705038.png)
